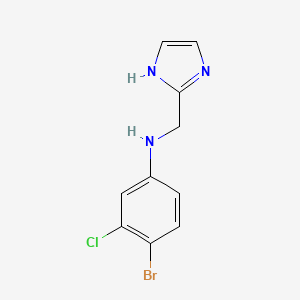

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen recent advances. Imidazoles are key components in functional molecules used across various applications. The regiocontrolled synthesis of substituted imidazoles has been a focus, emphasizing the bonds formed during imidazole formation. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .

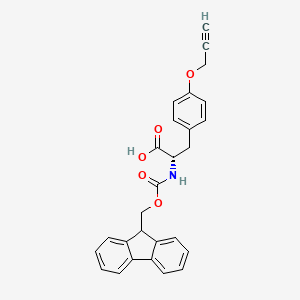

Molecular Structure Analysis

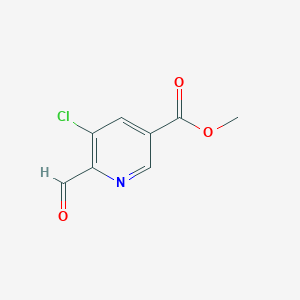

The molecular structure of 4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline consists of an imidazole ring with bromine and chlorine substituents. The compound crystallizes in the monoclinic space group P2₁/c . The chemical structure is as follows:

Chemical Reactions Analysis

While specific reactions involving this compound may vary, imidazoles are versatile and participate in various synthetic pathways. For instance, N-methylimidazole serves as a catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives .

Applications De Recherche Scientifique

- Anilines are a class of compounds to which “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline” belongs .

- They are used in a wide range of chemical reactions, including the synthesis of pharmaceuticals and dyes .

- The methods of application often involve nucleophilic substitution reactions, among others .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 3-(bromoacetyl)coumarins are another class of brominated compounds with a wide range of applications .

- They are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- The methods of application involve various synthetic routes, including reactions with thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and other heterocyclic systems .

- The outcomes of these reactions include the synthesis of various bioactive compounds and potential drug candidates .

- 4-Bromoaniline, a compound similar to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, is used as a starting material for the preparation of Sharpless asymmetric ligands for dihydroxylation of alkenes .

- The methods of application involve various synthetic routes, often involving palladium-catalyzed reactions .

- The outcomes of these reactions include the synthesis of various ligands used in asymmetric synthesis .

Synthesis of Anilines

3-(Bromoacetyl)coumarins

4-Bromoaniline

- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .

- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .

- It is a third order non linear optical material .

- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .

Synthesis of 4-Bromoaniline

Synthesis of 4-bromo-4’chloro benzylidene aniline

- The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .

- This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .

- Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

- While not directly related to “4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline”, 4-bromo-4’chloro benzylidene aniline is another brominated aniline compound .

- It is a third order non linear optical material .

- The synthesis, growth and characterization of this compound could be of interest in the field of materials science .

Synthesis of 4-Bromoaniline

Synthesis of 4-bromo-4’chloro benzylidene aniline

Propriétés

IUPAC Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEFKJIXZSFBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=NC=CN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

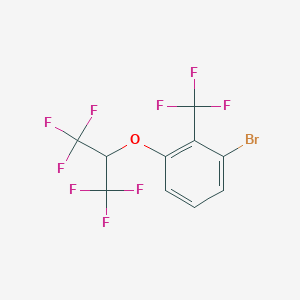

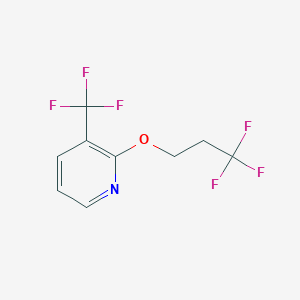

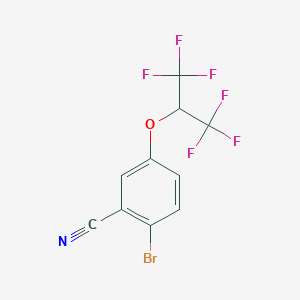

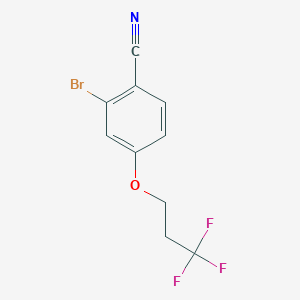

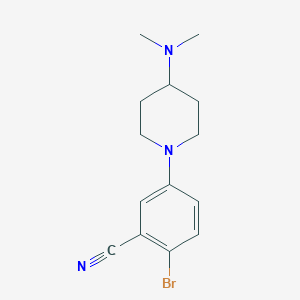

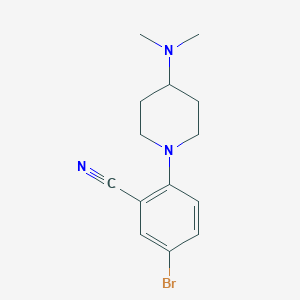

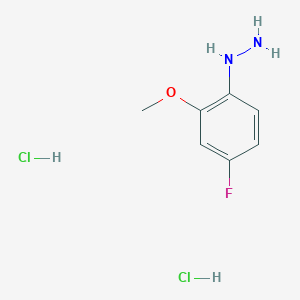

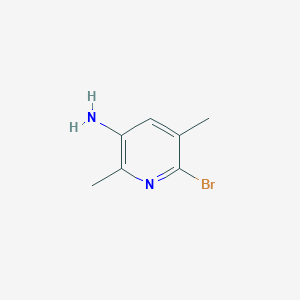

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)